
Dabigatran éthylique
Vue d'ensemble
Description
Dabigatran éthyl ester est un composé synthétique qui sert d'intermédiaire dans la production de dabigatran étexilate, un inhibiteur direct de la thrombine. Le dabigatran étexilate est largement utilisé comme anticoagulant pour la prévention et le traitement des troubles thrombo-emboliques, tels que les accidents vasculaires cérébraux et la thrombose veineuse profonde .
Applications De Recherche Scientifique
Pharmacological Properties
Dabigatran ethyl ester exhibits several key pharmacological characteristics:
- Direct Thrombin Inhibition : It directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This mechanism is crucial for its efficacy in preventing thromboembolic events .
- Rapid Onset of Action : The compound reaches peak plasma concentrations within 2-3 hours after administration, allowing for quick therapeutic effects .
- Renal Excretion : Approximately 80% of dabigatran is eliminated through the kidneys, necessitating renal function assessment prior to administration .
Clinical Applications
Dabigatran ethyl ester has been extensively studied and utilized in various clinical settings:
2.1. Atrial Fibrillation
The RE-LY trial demonstrated that dabigatran (150 mg) significantly reduces the risk of stroke and systemic embolism in patients with atrial fibrillation compared to warfarin, with a lower incidence of intracranial hemorrhage .
2.2. Venous Thromboembolism Prophylaxis
Dabigatran has been shown to be effective in preventing deep vein thrombosis (DVT) and pulmonary embolism (PE) following major orthopedic surgeries. In studies comparing it with enoxaparin, dabigatran demonstrated comparable efficacy with a favorable safety profile .
2.3. Acute Coronary Syndrome
Research is ongoing into the use of dabigatran in acute coronary syndrome settings, where thrombin plays a pivotal role in platelet activation and clot formation .
Mechanistic Insights and Research Findings
Recent studies have expanded the understanding of dabigatran's mechanisms beyond thrombin inhibition:
- Protein Interactions : Research utilizing capture compound mass spectrometry has revealed that dabigatran ethyl ester also inhibits ribosyldihydronicotinamide dehydrogenase (NQO2), suggesting additional therapeutic avenues .
- Drug Interactions : As a substrate for P-glycoprotein, dabigatran's pharmacokinetics can be influenced by concurrent medications, such as ritonavir and cobicistat, which are known to affect drug transport mechanisms .
Case Studies and Clinical Trials
Several pivotal clinical trials have reinforced the safety and efficacy of dabigatran ethyl ester:
Study Name | Participants | Findings |
---|---|---|
RE-LY Trial | 18,113 patients | Dabigatran reduced stroke/systemic embolism rates compared to warfarin (150 mg: 1.11% vs warfarin) |
RE-NOVATE II | 2,500 patients | Demonstrated superiority in major VTE prevention with similar bleeding rates compared to enoxaparin |
DVT Prophylaxis Trials | 10,000+ patients | Showed good safety profile for DVT/PE prevention post-surgery |
Analyse Biochimique
Biochemical Properties
Dabigatran Ethyl Ester plays a significant role in biochemical reactions. It acts as a direct and reversible thrombin inhibitor . It imitates part of the molecular structure of fibrinogen, particularly in the area where thrombin and fibrinogen interact to convert to fibrin . This interaction with thrombin, a key enzyme in the human coagulation system, allows Dabigatran Ethyl Ester to inhibit the coagulation process effectively .
Cellular Effects
Dabigatran Ethyl Ester has profound effects on various types of cells and cellular processes. It inhibits tissue factor-induced thrombin generation in human platelet-poor plasma in a concentration-dependent manner and decreases endogenous thrombin generation . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dabigatran Ethyl Ester exerts its effects at the molecular level through several mechanisms. It binds reversibly to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, Dabigatran Ethyl Ester can inactivate thrombin even when thrombin is fibrin-bound; it reduces thrombin-mediated inhibition of fibrinolysis and, therefore, may enhance fibrinolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, Dabigatran Ethyl Ester shows changes in its effects over time. It provides a stable anticoagulation effect without any need for periodic laboratory controls . The elimination half-life of Dabigatran Ethyl Ester is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Dosage Effects in Animal Models
In animal models, the effects of Dabigatran Ethyl Ester vary with different dosages. Significant dose- and time-dependent anticoagulant efficacy has been demonstrated after intravenous administration of Dabigatran Ethyl Ester to rats and rhesus monkeys .
Metabolic Pathways
Dabigatran Ethyl Ester is involved in several metabolic pathways. As an ester prodrug, it is first metabolized to its intermediate metabolite, Dabigatran Ethyl Ester, by carboxylesterase 2 in the intestine, and then converted to the final active metabolite Dabigatran by carboxylesterase 1 in the liver .
Transport and Distribution
Dabigatran Ethyl Ester is transported and distributed within cells and tissues. After oral administration, peak plasma concentrations of Dabigatran are reached approximately 2 hours . The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dabigatran éthyl ester implique plusieurs étapes, notamment la nitration, la cyanation, la réaction de Pinner, l'estérification, la réduction et l'alkylation . Une approche courante commence par l'acide 4-chloro-3-nitrobenzoïque, qui subit une acylation, une acylamidation, une amination, une hydrogénation, une cyclisation, une réaction de Pinner et une estérification pour donner du dabigatran éthyl ester .
Méthodes de production industrielle
La production industrielle du dabigatran éthyl ester suit généralement une méthode de synthèse convergente. Elle implique la préparation d'amidines d'acyle et de dérivés benzimidazoliques, qui sont ensuite condensés pour former le produit final . Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions
Dabigatran éthyl ester subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes fonctionnels à des états d'oxydation supérieurs.
Réduction : Conversion des groupes fonctionnels à des états d'oxydation inférieurs.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Agents de substitution : Halogènes, agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite transformés pour produire du dabigatran étexilate .
Applications de la recherche scientifique
Dabigatran éthyl ester est principalement utilisé dans l'industrie pharmaceutique pour la synthèse du dabigatran étexilate. Ses applications s'étendent à :
Chimie : Comme intermédiaire clé dans la synthèse organique.
Biologie : Dans les études liées à la coagulation sanguine et à l'inhibition de la thrombine.
Médecine : Pour le développement de thérapies anticoagulantes.
Industrie : Dans la production à grande échelle de médicaments anticoagulants
Mécanisme d'action
Dabigatran éthyl ester lui-même n'a pas de mécanisme d'action direct, car il est un composé intermédiaire. Son métabolite actif, le dabigatran, exerce des effets anticoagulants en inhibant spécifiquement et sélectivement la thrombine, une enzyme clé de la cascade de coagulation sanguine . Le dabigatran se lie à la thrombine libre et liée au caillot, empêchant la conversion du fibrinogène en fibrine et inhibant ainsi la formation de caillots .
Mécanisme D'action
Dabigatran ethyl ester itself does not have a direct mechanism of action, as it is an intermediate compound. its active metabolite, dabigatran, exerts anticoagulant effects by specifically and selectively inhibiting thrombin, a key enzyme in the blood coagulation cascade . Dabigatran binds to both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin and thus inhibiting clot formation .
Comparaison Avec Des Composés Similaires
Composés similaires
Argatroban : Un autre inhibiteur direct de la thrombine utilisé comme anticoagulant.
Bivalirudine : Un peptide synthétique qui agit comme un inhibiteur direct de la thrombine.
Lepirudine : Une hirudine recombinante utilisée pour l'anticoagulation.
Unicité
Dabigatran éthyl ester est unique en raison de son rôle d'intermédiaire dans la synthèse du dabigatran étexilate, qui offre plusieurs avantages par rapport aux anticoagulants traditionnels comme la warfarine. Ces avantages comprennent un profil pharmacocinétique prévisible, l'absence de besoin de surveillance régulière et moins d'interactions alimentaires et médicamenteuses .
Activité Biologique
Dabigatran etexilate (DABE) is a direct thrombin inhibitor, primarily used as an anticoagulant for the prevention and treatment of thromboembolic events. Understanding its biological activity involves examining its pharmacokinetics, metabolism, and interactions with various enzymes and transporters.
Dabigatran etexilate is a prodrug that is converted into its active form, dabigatran (DAB), through hydrolysis by carboxylesterase enzymes. The conversion occurs in two steps:
- Hydrolysis by CES2 : DABE is first hydrolyzed by intestinal carboxylesterase 2 (CES2) to form dabigatran ethyl ester (BIBR0951).
- Hydrolysis by CES1 : The intermediate metabolite is then converted to dabigatran by hepatic carboxylesterase 1 (CES1) .
Dabigatran acts as a competitive and reversible inhibitor of thrombin, effectively preventing the conversion of fibrinogen to fibrin, which is crucial in the coagulation cascade .
Pharmacokinetics
The pharmacokinetics of dabigatran are characterized by:
- Bioavailability : The oral bioavailability of dabigatran is approximately 3-7%, with variations based on formulation and administration methods .
- Absorption : DABE is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1-2 hours .
- Volume of Distribution : Dabigatran has a volume of distribution ranging from 50 to 70 L .
- Protein Binding : Approximately 35% of dabigatran is bound to plasma proteins .
Genetic Variability in Metabolism
Recent studies have highlighted the impact of genetic polymorphisms in CES1 on the metabolism of DABE. Specific single nucleotide polymorphisms (SNPs) have been associated with variations in plasma concentrations of dabigatran, leading to differences in therapeutic efficacy and risk of bleeding . This interindividual variability underscores the importance of personalized medicine in anticoagulant therapy.
Drug-Drug Interactions
Dabigatran etexilate is a substrate for P-glycoprotein (P-gp), which plays a significant role in its absorption and disposition. Co-administration with P-gp inhibitors can significantly increase dabigatran exposure, necessitating careful management in patients receiving multiple therapies .
Table 1: Summary of Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 3-7% |
Cmax (peak plasma concentration) | 1-2 hours post-dose |
Volume of Distribution | 50-70 L |
Protein Binding | ~35% bound |
Case Study: Genetic Influence on Dabigatran Levels
A genome-wide association study identified SNPs rs2244613 and rs8192935 in CES1 that correlate with lower plasma levels of dabigatran. This finding suggests that genetic testing may help optimize dosing strategies for patients on DABE .
Table 2: Impact of Drug Interactions on Dabigatran Pharmacokinetics
Interaction | Effect on AUC (%) | Effect on Cmax (%) |
---|---|---|
With Verapamil | +127% | +127% |
With Ritonavir | +110% | +99% |
Propriétés
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLLICFSSKPUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332231 | |
Record name | Dabigatran ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429658-95-7 | |
Record name | Dabigatran ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0429658957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dabigatran ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dabigatran ethyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4EH9410G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.